molecular formula C10H9NO6S B12887005 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid CAS No. 65111-45-7

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid

Katalognummer: B12887005
CAS-Nummer: 65111-45-7
Molekulargewicht: 271.25 g/mol
InChI-Schlüssel: OCDLNQCQRGALEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid is a chemical compound with the molecular formula C10H9NO6S and a molecular weight of 271.25 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring fused with a benzenesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable benzenesulfonic acid derivative with a tetrahydrofuran precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the compound meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with a benzenesulfonic acid moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

65111-45-7

Molekularformel

C10H9NO6S

Molekulargewicht

271.25 g/mol

IUPAC-Name

2-(5-hydroxy-2-imino-4-oxooxolan-3-yl)benzenesulfonic acid

InChI

InChI=1S/C10H9NO6S/c11-9-7(8(12)10(13)17-9)5-3-1-2-4-6(5)18(14,15)16/h1-4,7,10-11,13H,(H,14,15,16)

InChI-Schlüssel

OCDLNQCQRGALEZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2C(=O)C(OC2=N)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.